Alcian yellow

Description

Significance of Cationic Azo Dyes in Biological Staining

Dyes used in biological staining are broadly classified based on their chemical structure and charge. uvigo.es Cationic dyes, also known as basic dyes, carry a positive charge in solution. uvigo.esrangudhyog.com This positive charge allows them to bind to negatively charged components within tissues, such as nucleic acids (DNA and RNA) and polyanions like glycosaminoglycans and mucins, which contain anionic groups like carboxylates, phosphates, and sulfates. uvigo.esconicet.gov.arclinicalpub.com This electrostatic interaction forms the basis of staining for many basic dyes. uvigo.esclinicalpub.com

Azo dyes constitute a large class of synthetic dyes characterized by the presence of one or more azo groups (-N=N-). wikipedia.orgresearchgate.net The azo group acts as a chromophore, contributing to the dye's color. uvigo.esresearchgate.net Cationic azo dyes combine the positively charged nature of basic dyes with the chromophoric properties of the azo group, making them effective for staining negatively charged tissue components with distinct colors. rangudhyog.comresearchgate.net Alcian Yellow, being a synthetic azo dye with cationic properties, exemplifies this class and its utility in biological staining. ontosight.aiwikipedia.org

Historical Context of Alcian Dyes in Polyanion Characterization

The history of Alcian dyes in histochemistry is closely tied to the need for specific methods to characterize polyanions, particularly acidic polysaccharides. Alcian Blue, a copper phthalocyanine-based dye, was historically the most common and reliable member of the Alcian family and became widely used for staining acidic polysaccharides like glycosaminoglycans and mucopolysaccharides. wikipedia.orgprezi.com Its selectivity for these substances, given the appropriate pH, and its ability to form insoluble complexes that resist destaining made it a significant advancement in histochemistry. wikipedia.org

The development and application of Alcian Blue established a paradigm for the histochemical characterization of different glycosaminoglycans, often employing techniques like critical electrolyte concentration (CEC) methods where staining specificity is controlled by the concentration of salts in the staining solution. wikipedia.orgnih.gov This historical context of using Alcian dyes to differentiate negatively charged molecules based on their anionic properties laid the groundwork for the exploration and application of other dyes with similar affinities but different chromophores, such as this compound. wikipedia.org

Evolution of this compound's Role in Specific Biological Delineation

While Alcian Blue gained prominence for its use in staining acidic mucopolysaccharides, the need for differential staining and the visualization of specific polyanion subtypes or other negatively charged entities led to the exploration of other Alcian dyes and staining combinations. This compound, although an azo dye lacking the phthalocyanine (B1677752) ring of Alcian Blue, shares the characteristic of having hydrolyzable charged thiouronium side-chains and similar stability of the final stained product. wikipedia.orgwikipedia.org

The evolution of this compound's role is particularly notable in its application for more specific biological delineation, often in conjunction with other stains. One significant application is its use in differentiating between different types of acidic mucins, such as sulfated and carboxylated mucins, often in combination with Alcian Blue at different pH levels. prezi.comjbpml.org.brbiognost.com While Alcian Blue at pH 2.5 stains both sulfated and carboxylated mucins, Alcian Blue at pH 1.0 primarily stains sulfated polysaccharides. wikipedia.orgprezi.comresearchgate.net this compound can be incorporated into protocols to provide further differentiation or counterstaining effects.

Furthermore, this compound has found a specific and important role in the detection of Helicobacter pylori bacteria in gastric biopsies. roche.commedresearch.inresearchgate.net In methods like the this compound-Toluidine Blue stain, this compound stains the background mucin yellow, while Toluidine Blue stains the H. pylori organisms blue-black, providing excellent contrast for visualization. histoline.comstainsfile.com This specific application highlights how this compound's unique properties, including its affinity for mucins and its distinct yellow color, have led to its evolution as a valuable tool for delineating specific biological targets in research and diagnostics. ontosight.aichemimpex.comhistoline.com Its use in combination stains allows for a more nuanced understanding of tissue composition and the presence of specific microorganisms or molecular subtypes. ontosight.aibiognost.com

Here is a summary of this compound's applications:

| Application | Description | References |

| Staining Acidic Polysaccharides (Mucins) | Selective staining of mucopolysaccharides and glycoproteins. | ontosight.aichemimpex.com |

| Differentiation of Acidic Mucins | Used in combination with Alcian Blue to distinguish mucin subtypes. | prezi.comjbpml.org.brbiognost.com |

| Detection of Helicobacter pylori | Counterstain in methods like this compound-Toluidine Blue for visualization. | roche.commedresearch.inresearchgate.nethistoline.comstainsfile.com |

| Histological and Cytological Studies | Valuable tool for analyzing tissue structures and cellular secretions. | ontosight.aichemimpex.com |

| Research and Diagnosis of Mucin Alterations | Useful in studying conditions involving changes in mucin production/structure. | ontosight.ai |

Structure

2D Structure

Properties

CAS No. |

61968-76-1 |

|---|---|

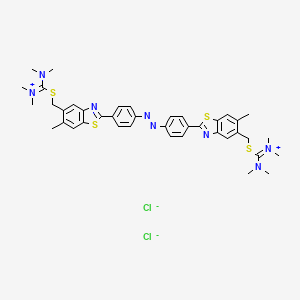

Molecular Formula |

C40H46ClN8S4+ |

Molecular Weight |

802.6 g/mol |

IUPAC Name |

[dimethylamino-[[2-[4-[[4-[5-[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-6-methyl-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-6-methyl-1,3-benzothiazol-5-yl]methylsulfanyl]methylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C40H46N8S4.ClH/c1-25-19-35-33(21-29(25)23-49-39(45(3)4)46(5)6)41-37(51-35)27-11-15-31(16-12-27)43-44-32-17-13-28(14-18-32)38-42-34-22-30(26(2)20-36(34)52-38)24-50-40(47(7)8)48(9)10;/h11-22H,23-24H2,1-10H3;1H/q+2;/p-1 |

InChI Key |

AWDFVJLJWLVKRP-UHFFFAOYSA-M |

SMILES |

CC1=CC2=C(C=C1CSC(=[N+](C)C)N(C)C)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C(=C6)CSC(=[N+](C)C)N(C)C)C.[Cl-].[Cl-] |

Canonical SMILES |

CC1=CC2=C(C=C1CSC(=[N+](C)C)N(C)C)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C(=C6)CSC(=[N+](C)C)N(C)C)C.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

61968-76-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alcian yellow; C.I. Ingrain Yellow 1 |

Origin of Product |

United States |

Molecular Mechanisms and Theoretical Foundations of Alcian Yellow Staining

Dye-Substrate Interaction Dynamics

The interaction between Alcian yellow and biological substrates is a complex process involving several types of molecular forces. These interactions dictate the dye's affinity for specific cellular and extracellular components, leading to differential staining.

Electrostatic Binding Principles with Polyanionic Substrates

This compound is a cationic dye, meaning it carries a positive charge in solution. This positive charge is fundamental to its interaction with polyanionic substrates, which are biological molecules possessing multiple negative charges. Examples of such substrates include glycosaminoglycans and certain glycoproteins, particularly those containing sulfated and carboxylated residues conicet.gov.arksu.edu.sa. The primary driving force for the initial interaction is the electrostatic attraction between the positively charged dye molecules and the negatively charged sites on the substrate. This principle is a cornerstone of basic dyeing, where cationic dyes selectively stain anionic biopolymers ksu.edu.samicroscopist.co.uk. The pH of the staining solution plays a critical role in this interaction; by adjusting the pH, the ionization state of both the dye and the substrate can be controlled, thereby influencing the selectivity of staining conicet.gov.arksu.edu.sascribd.com.

Role of Thiouronium Charge Sites in Dye-Macromolecule Interaction

The chemical structure of this compound includes thiouronium groups, which are the sites bearing the positive charges responsible for its cationic nature nih.govwikipedia.org. These thiouronium charge sites are described as being isolated from the main conjugated system of the chromophore by two successive single bonds researchgate.net. In Alcian dyes, these thiouronium side-chains contribute to the dye's water solubility wikipedia.org. The interaction between these charged sites and the anionic groups on macromolecules is a key factor in the binding process conicet.gov.arresearchgate.net.

Hydrophobic Interactions in Staining Selectivity

Hydrophobic interactions are another class of forces that influence the selectivity of staining conicet.gov.arwikipedia.orgbiologists.com. These interactions arise from the tendency of non-polar groups to associate in an aqueous environment, effectively excluding water molecules conicet.gov.ar213.55.90. Hydrophobic regions within the this compound molecule can interact with hydrophobic areas on the substrate, contributing to the stability of the dye-tissue complex conicet.gov.arnih.gov. This type of interaction is particularly important in maintaining the dye within the tissue and can play a significant role in staining selectivity conicet.gov.ar. The hydrophobic character of certain tissue components, such as lignin, can also contribute to dye sorption through interactions with aromatic groups and the relatively hydrophobic nature of the substrate scielo.br.

Quantitative Structure-Activity Relationships (QSAR) in Dye Design and Interaction Prediction

Influence of Conjugated System Size on Staining Selectivity

The size of the conjugated system within a dye molecule is a parameter that can influence staining selectivity conicet.gov.arksu.edu.sascribd.com. The conjugated system refers to a series of connected atoms with delocalized electrons, often involving alternating single and multiple bonds, such as those found in aromatic rings wikipedia.orgresearchgate.net. The extent of this conjugated system can impact the dye's optical properties and its interactions with biological molecules conicet.gov.arksu.edu.sascribd.com. For some staining mechanisms, particularly those involving non-polar attractive forces, a large conjugated pi system can lead to strong interactions conicet.gov.arresearchgate.net. While the precise influence of conjugated system size on this compound's staining selectivity is part of the broader QSAR studies, the principle highlights how the molecular structure, specifically the extent of electron delocalization, contributes to the dye's behavior and its affinity for certain tissue components conicet.gov.arksu.edu.sascribd.com.

Molecular Modeling for Bonding Parameter Determination

Molecular modeling plays a role in understanding the interactions between dyes like this compound and tissue components by quantifying bonding potentials, referred to as bonding parameters. researchgate.netresearchgate.net These parameters provide numerical descriptions of a dye molecule's properties, including electric charge, size, hydrophilicity/lipophilicity, and the size of its aromatic system. researchgate.net By using molecular modeling software, quantitative measures of these bonding parameters can be determined for various dyes, aiding in the prediction of dye-tissue interaction selectivity and the design of new dyes. researchgate.netresearchgate.net Key parameters include those related to hydrogen bonding potential, indicated by the number of groups with specific partial atomic charges, and the potential for ionic bonding, indicated by net charge and the geometry of charge sites. researchgate.netresearchgate.net Charge delocalization within the dye molecule can create "soft" charge sites where the ionic charge is spread over a larger volume. researchgate.netresearchgate.net

Dye Aggregation Phenomena and Spectroscopic Implications

Dye aggregation is a common phenomenon in dye solutions, particularly at higher concentrations, where dye molecules can stack together. prakse.lvnih.gov This aggregation can significantly affect the spectroscopic properties of the dye compared to its monomeric form. chimia.ch The extent of aggregation can be influenced by factors such as solvent composition, the presence of salts or additives, and dye concentration. atto-tec.com

Dye aggregation can lead to shifts in the absorption maximum of the dye. wikipedia.orgprakse.lvnih.gov In aqueous solutions, Alcian blue (a related Alcian dye) molecules can form large micelles, and the observed absorption maximum corresponds to that of the multimer rather than the monomer. wikipedia.orgprakse.lv This shift in the absorption spectrum affects the perceived color of the stained material. wikipedia.orgprakse.lv For H-aggregates, where dye molecules are stacked with transition dipole moments oriented parallel, a hypsochromic (blue) shift in the absorption band is observed compared to the monomer absorption. nih.govchimia.chatto-tec.com Conversely, J-aggregates, often found in polymethine dyes, exhibit a bathochromic (red) shift in the absorption band and can be strongly fluorescent. chimia.chatto-tec.com this compound has an absorption maximum around 388-393 nm in its non-aggregated state. stainsfile.comaatbio.com

Metachromasia is a phenomenon where a single dye produces different colors when bound to different tissue components. researchgate.netkuhlmann-biomed.de This occurs when the absorption maximum of the dye shifts upon binding to certain substrates, known as chromotropes. researchgate.net Metachromasia often involves dye aggregation on the substrate surface. researchgate.net While many basic dyes like toluidine blue exhibit metachromasia due to the formation of stacked aggregates, Alcian blue is often described as apparently orthochromatic (staining a single color) because it may already be fully aggregated in aqueous solution. wikipedia.org However, metachromatic binding generally occurs when anionic binding sites on polyanions are sufficiently close (0.5 nm or less), facilitating dye aggregation through salt linkages. researchgate.net The strength of the anionic charge can influence the degree of dye aggregation and thus the metachromatic effect. researchgate.net Water molecules intercalated between aggregated dye molecules are believed to be necessary for achieving the metachromatic effect, stabilizing dye-dye complexes. researchgate.net

Advanced Methodologies and Analytical Approaches in Alcian Yellow Histochemistry

pH-Dependent Staining Specificity and Differential Titration

The staining specificity of cationic dyes like Alcian yellow is significantly influenced by the pH of the staining solution. By adjusting the pH, it is possible to control the ionization of different acidic groups within tissue polyanions, thereby achieving differential staining. microscopist.co.ukconicet.gov.arunibas.ch

At low pH values, only strongly acidic groups, such as the sulfate (B86663) esters found in sulfated glycosaminoglycans, are sufficiently ionized to bind the cationic dye. microscopist.co.uk As the pH is increased, weaker acidic groups, such as the carboxyl groups present in hyaluronic acid and some glycoproteins, become ionized and available for binding with this compound. microscopist.co.uk This principle forms the basis of pH-dependent differential staining.

Differential staining based on pH is a key method for distinguishing between sulfated and carboxylated polyanions. scribd.comunibas.chnih.govuni.lufishersci.finih.govresearchgate.net Typically, staining at a very low pH (e.g., pH 1.0) will selectively highlight sulfated mucosubstances, as carboxyl groups are largely undissociated at this acidity. microscopist.co.uk Increasing the pH to around 2.5 allows for the ionization of carboxyl groups, resulting in the staining of both sulfated and carboxylated polyanions, including hyaluronic acid and sialylated glycoproteins. microscopist.co.uk

This differential staining can be visualized using this compound alone at different pH values or in combination with other stains. For instance, a combined Alcian blue (at different pH) and PAS (Periodic Acid-Schiff) stain is commonly used, where Alcian blue (or potentially this compound, given their similar properties) identifies acidic mucins and PAS identifies neutral mucins and glycogen. microscopist.co.ukresearchgate.netmorphisto.de

Optimizing the pH of the this compound staining solution is crucial for targeting specific types of acidic polyanions. scribd.comconicet.gov.arunibas.chnih.govuni.lufishersci.finih.gov The optimal pH for staining a particular substrate is related to the pKa of its acidic groups. By selecting a staining pH below the pKa of certain groups, their ionization and subsequent staining can be suppressed, allowing for the selective visualization of structures with more acidic groups (lower pKa). microscopist.co.ukconicet.gov.ar

For example, staining at pH 1.0 is optimized for the identification of highly sulfated GAGs. microscopist.co.uk Staining at pH 2.5 is optimized to include carboxylated GAGs and glycoproteins. microscopist.co.uk Further adjustments to the pH within this range can provide finer differentiation of polyanion subtypes based on the density and type of their acidic charges.

Differentiation of Sulfated and Carboxylated Polyanions

Critical Electrolyte Concentration (CEC) Methods for Glycosaminoglycan Characterization

The Critical Electrolyte Concentration (CEC) method, pioneered by Scott and Dorling using Alcian blue, is another powerful technique for characterizing acidic polyanions, particularly glycosaminoglycans. nih.govscribd.comuni.luresearchgate.netupenn.edunih.govresearchgate.netresearchgate.netblossombio.com This method relies on the principle of competitive binding between the cationic dye and inorganic cations (typically Mg²⁺) for anionic sites on the polyanion molecules. scribd.comupenn.eduresearchgate.net

In the CEC method, tissue sections are stained with this compound in solutions containing increasing concentrations of an electrolyte, such as magnesium chloride (MgCl₂), at a fixed pH (often around pH 5.8). scribd.commicroscopist.co.uknih.gov As the electrolyte concentration increases, the inorganic cations compete more effectively with the this compound cations for binding to the anionic sites on the polyanions. scribd.comresearchgate.net

The CEC is defined as the minimum concentration of the electrolyte at which staining of a particular polyanion ceases. scribd.commicroscopist.co.uk This concentration is related to the charge density of the polyanion; molecules with a higher charge density (e.g., highly sulfated GAGs) require a higher electrolyte concentration to inhibit staining compared to those with a lower charge density (e.g., carboxylated GAGs). scribd.commicroscopist.co.ukupenn.edu

The competitive binding mechanism in CEC methods involves an equilibrium between the cationic dye (this compound⁺) and the competing inorganic cations (e.g., Mg²⁺) for the negatively charged sites (e.g., -COO⁻, -OSO₃⁻) on the polyanion (Pⁿ⁻). The binding can be represented as a reversible reaction:

Pⁿ⁻ + m(D⁺) ⇌ P(D)m Pⁿ⁻ + k(Cˣ⁺) ⇌ P(C)k

Where: Pⁿ⁻ is the polyanion with n negative charges. D⁺ is the cationic dye (this compound). Cˣ⁺ is the competing inorganic cation (e.g., Mg²⁺, x=2). m and k are the number of dye and cation molecules bound, respectively.

At low electrolyte concentrations, the dye cations effectively bind to the polyanion. As the concentration of the competing cation (Cˣ⁺) increases, the equilibrium shifts, favoring the binding of Cˣ⁺ to the anionic sites, thereby displacing the dye cations and reducing staining. The CEC is reached when the concentration of Cˣ⁺ is sufficient to prevent significant binding of the dye to the polyanion. scribd.comresearchgate.net

Theoretical frameworks for equilibrium staining in CEC methods are based on principles of physical chemistry, considering the electrostatic interactions between the charged dye molecules, competing ions, and the fixed charges on the tissue polyanions. nih.govnih.gov These frameworks often employ concepts from solution chemistry and polymer science to model the binding behavior.

Validity assessments of CEC methods involve demonstrating that the observed CEC values correlate with the known charge density or chemical composition of different polyanions. Studies using purified polyanions or tissues with well-characterized compositions are used to validate the method's ability to differentiate between various acidic mucosubstances. upenn.eduresearchgate.net Factors such as dye purity, electrolyte type, and staining conditions can influence the accuracy and reproducibility of CEC results. wikipedia.org

While primarily a qualitative or semi-quantitative technique in traditional histochemistry, the CEC principle can be applied in quantitative methods to assess polyanion heterogeneity. researchgate.net By measuring the amount of dye bound to tissue components at different electrolyte concentrations, it is possible to infer the proportion of polyanions with varying charge densities.

Quantitative applications may involve spectrophotometric measurements of dye extracted from stained tissues or the use of image analysis to quantify staining intensity in histochemical preparations. nih.govresearchgate.net These approaches allow for a more precise characterization of the acidic polyanion population within a sample and can be used to detect changes in polyanion composition in different physiological or pathological states.

| Polyanion Type | Representative Examples | Typical Staining pH | Typical CEC (with MgCl₂) |

| Carboxylated Polyanions | Hyaluronic Acid, Sialylated Glycoproteins | pH 2.5 | < 0.3 M upenn.edu |

| Weakly Sulfated Polyanions | Chondroitin Sulfate | pH 1.0 and 2.5 | 0.3 M - 0.7 M (Approximate, varies with specific GAG) |

| Strongly Sulfated Polyanions | Heparan Sulfate, Keratan Sulfate, Chondroitin Sulfate E | pH 1.0 and 2.5 | > 0.7 M (Approximate, varies with specific GAG) |

Note: This table provides approximate values based on general principles and may vary depending on the specific tissue, protocol, and dye batch used. The data is illustrative of the differential staining capabilities. microscopist.co.ukupenn.eduresearchgate.net

Detailed research findings often involve applying these pH-dependent and CEC methods to study the composition of mucins and GAGs in various tissues and their alterations in disease states such as inflammatory disorders or neoplasms. poltekkesdepkes-sby.ac.idscribd.comresearchgate.netjaypeedigital.com For example, changes in the sulfation patterns of GAGs have been implicated in the progression of certain cancers, and histochemical techniques using this compound or blue can help visualize these changes. poltekkesdepkes-sby.ac.idjaypeedigital.com

| Study Focus | Histochemical Method Used | Key Finding (Illustrative) | Source |

| Characterization of bladder GAG lining | Alcian blue at variable pH and CEC with MgCl₂ | Identified a thin GAG lining localized by Alcian blue at pH 5.8 with 0.6-0.8 M MgCl₂. nih.gov | nih.gov |

| Differentiation of mucosubstances in intestine | Alcian blue at pH 2.5 / PAS | Showed differential staining of acid and neutral mucins in goblet cells. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Analysis of sulfated GAGs in skin | Alcian blue precipitation with guanidine-HCl | Demonstrated precipitation of sulfated GAGs at specific guanidine-HCl concentrations. researchgate.net | researchgate.net |

Theoretical Frameworks for Equilibrium Staining and Validity Assessments

Quantitative Staining Methodologies

Quantitative staining methodologies aim to measure the amount of dye bound to tissue components, providing an indirect measure of the quantity of the target substance.

Microspectrophotometric Quantitation of Acidic Glycans

Microspectrophotometry allows for the quantitative assessment of stained components within specific areas of a tissue section. Alcian blue, a related Alcian dye, can be used for microspectrophotometric quantitation of acidic glycans in solution or for staining glycoproteins in gels or on western blots. wikipedia.org While the search results specifically mention Alcian blue in this context, the principle of microspectrophotometric quantitation can be applied to any chromogenic stain, including this compound, provided the appropriate spectral characteristics are analyzed. This technique measures the light absorption of the stained areas at specific wavelengths, allowing for the calculation of dye concentration and, by extension, the amount of the target molecule.

Densitometry and Spectrophotometric Analysis of Stained Sections

Densitometry and spectrophotometric analysis of stained sections are broader methods for quantifying staining intensity. Densitometry measures the optical density of stained regions, which correlates with the amount of absorbed light and thus the concentration of the dye. Spectrophotometric analysis involves measuring the light transmission or absorption through a stained sample across a range of wavelengths. These methods can be applied to tissue sections stained with this compound to quantify the amount of acidic glycans present in a given area. This is particularly useful when assessing changes in mucin content or composition in various physiological or pathological conditions.

Digital Image Analysis and Computational Histochemistry

Digital image analysis and computational histochemistry utilize computer algorithms to process and analyze digital images of stained tissue sections, offering objective and high-throughput quantification. mdpi.com

Algorithms for Automated Segmentation and Quantification of Stained Structures

Automated segmentation algorithms are crucial for isolating specific stained structures within an image for quantification. These algorithms identify and delineate regions of interest based on color, intensity, texture, and shape. plos.orgfrontiersin.org For this compound staining, algorithms can be developed or adapted to specifically identify the yellow-stained areas corresponding to acidic glycans or other targeted structures like Helicobacter pylori in specific staining protocols. histoline.combiognost.comstainsfile.com Once segmented, the algorithms can quantify various parameters, such as the area of the stained region, the intensity of the staining, or the number of stained objects. nih.gov This provides objective and reproducible data, overcoming the subjectivity of manual assessment. nih.gov

Correction of Staining Variations for Reproducibility in Image Analysis

Variations in staining protocols, reagent batches, tissue fixation, and processing can lead to considerable differences in staining intensity and color between different slides or batches. researchgate.netgoogle.com These variations can significantly impact the reproducibility and accuracy of digital image analysis. researchgate.netpolito.it Methods for correcting staining variations aim to standardize the color appearance of histological images. researchgate.netresearchgate.netpolito.it These techniques often involve normalizing the color characteristics of a source image to match those of a reference image. researchgate.netresearchgate.net Algorithms can adjust the color balance and intensity of the stained components to minimize the impact of technical variations, ensuring that the quantitative analysis is comparable across different samples and experiments. researchgate.netpolito.it Integrating staining correction into the image analysis pipeline improves the robustness and reliability of quantitative histochemistry using stains like this compound. researchgate.net

Microscopic Techniques in Conjunction with this compound Staining

This compound staining is frequently employed alongside various microscopic techniques to enhance the visualization and characterization of biological samples. The choice of microscopy depends on the desired level of detail and the specific structures being investigated.

Applications in Light Microscopy for Tissue Characterization

Light microscopy is a fundamental technique used in conjunction with this compound staining for the characterization of tissues. This compound, often used in combination with other stains like Toluidine Blue, helps to highlight specific components within tissue sections that are otherwise difficult to discern in unstained samples. medicalexpo.combiognost.com For instance, the this compound/Toluidine Blue stain is a common method for visualizing Helicobacter pylori in gastric tissue sections. biognost.comunibas.ch In this application, this compound stains oxidized mucins yellow to green, while Toluidine Blue counterstains bacteria, nuclei, and other cellular structures blue, providing a clear contrast for identifying the bacteria embedded in the mucin layer. biognost.comunibas.ch this compound can also be used with Alcian blue to differentiate between different types of glycosaminoglycans. biognost.com The staining characteristics can vary depending on the technique, the brand of the stain, and the experience of the personnel. ucdavis.edu

Integration with Electron Microscopy for Ultrastructural Analysis

While primarily a light microscopy stain, this compound's principles of binding to acidic molecules can be relevant in the context of electron microscopy for ultrastructural analysis, particularly when considering methods to preserve or highlight extracellular matrix components. Electron microscopy, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides much higher resolution than light microscopy, allowing for the visualization of subcellular structures and the fine details of the extracellular matrix. researchgate.netwindows.net Although this compound itself is not typically a direct stain for standard electron microscopy protocols which often utilize heavy metals for contrast, the challenges in preserving polysaccharide structures for ultrastructural analysis are acknowledged. nih.gov Methods involving the addition of substances like Alcian blue to the primary fixative have been explored to improve the retention of polysaccharide structures during EM processing. nih.gov This suggests a potential, albeit indirect, link in the methodological considerations for visualizing similar molecular targets at different microscopic resolutions. Ultrastructural analysis is crucial for examining lesions at the sub-cellular level that may not be visible with light microscopy. windows.net

Confocal and Super-Resolution Microscopy for Enhanced Resolution

Confocal microscopy offers improved resolution and optical sectioning capabilities compared to conventional light microscopy, reducing out-of-focus blur and allowing for clearer visualization of structures within thicker specimens. uni-muenster.denikon.com Super-resolution microscopy techniques push the boundaries of resolution beyond the diffraction limit of light, enabling the visualization of structures at the nanoscale. wikipedia.orgnih.gov While the direct application of this compound as a fluorescent probe in advanced confocal or super-resolution microscopy is not as widely documented as some other dyes, the principles of enhanced resolution are relevant for studying the cellular and extracellular context in which this compound targets are found. Techniques like Image Scanning Microscopy (ISM), an alternative to traditional confocal microscopy, have been developed to enhance image resolution and contrast. nikon.com Super-resolution methods are particularly powerful for revealing details of cellular structures that are not resolvable under conventional fluorescence light microscopy. nih.gov The combination of enhanced confocal microscopy and techniques like quantum dot triexciton imaging has shown significant improvements in resolution. nih.gov

Automation and Standardization in this compound Staining Protocols

Manual staining procedures, including those using this compound, can be subject to variability, impacting the reproducibility and consistency of results. Automation and standardization of staining protocols address these challenges.

Challenges of Manual Staining Reproducibility

Manual histochemical staining, including techniques involving this compound, faces challenges in achieving consistent and reproducible results. Factors such as variations in reagent preparation, incubation times, washing steps, and technician technique can lead to slide-to-slide variability. ucdavis.eduleicabiosystems.comleicabiosystems.com This lack of standardization can make the interpretation and comparison of stained slides difficult, particularly in diagnostic settings where consistent stain quality is crucial for accurate assessment. leicabiosystems.comleicabiosystems.com The complexity of some special stains also works against the ease of automation. leicabiosystems.com

Development of Automated Platforms for Consistent Results

The development of automated platforms for histochemical staining has significantly improved consistency and reproducibility. leicabiosystems.comroche.combiocompare.com These systems automate various steps of the staining process, including baking, deparaffinization, and the application and incubation of reagents, minimizing human error and standardizing timing and reagent volumes. roche.comsakuraus.comroche.com Automated stainers can handle multiple slides simultaneously, increasing throughput and efficiency while ensuring that each slide is stained according to a precise protocol. roche.comsakuraus.com Automated systems help create consistent and reproducible results by eliminating human variability. roche.com Platforms designed for special stains, such as the BenchMark Special Stains system, offer automated workflows that enhance consistency and efficiency in identifying specific tissue features, including those targeted by this compound. roche.comroche.com This automation contributes to improved stain quality and enhanced traceability. rochecanada.com

Applications of Alcian Yellow in Biological Systems Research

Extracellular Matrix (ECM) Component Analysis

The extracellular matrix (ECM) is a complex network of macromolecules that provides structural support and mediates signaling within tissues. Alcian yellow is employed to analyze specific acidic components of the ECM.

Glycosaminoglycan (GAG) Composition and Distribution

Glycosaminoglycans (GAGs) are negatively charged linear polysaccharides that are key components of the ECM nih.govfrontiersin.org. This compound is utilized to stain and differentiate various types of GAGs based on their acidic properties biognost.combiognost.com. For instance, Alcian blue, often used in conjunction with this compound, can differentiate between sulfated and non-sulfated polysaccharides by adjusting the pH ias.ac.inunam.mxresearchgate.netum.es. This compound at a specific pH can highlight non-sulfated acidic material, while Alcian blue at a lower pH stains sulfated GAGs ias.ac.inresearchgate.net. This differential staining allows researchers to investigate the distribution and relative abundance of different GAG types within tissues ias.ac.inresearchgate.net. Studies have used Alcian blue staining to evidence GAG content in decellularized extracellular matrices mdpi.comnih.gov. The amount of sulfated GAGs can also be determined using colorimetric assays involving Alcian blue researchgate.net.

Mucosubstance Characterization and Heterogeneity

Mucosubstances are a diverse group of glycoproteins and proteoglycans that contain oligosaccharide chains frontiersin.orgum.es. This compound, often in combination with other stains like Alcian blue or Toluidine blue O, is used to characterize the chemical nature and heterogeneity of mucosubstances in various tissues biognost.comunibas.chresearchgate.netstainsfile.comnih.gov. The this compound/Toluidine blue (AY/TB) stain is a common method for screening for Helicobacter pylori, where this compound stains oxidized and sulphonated gastric mucus yellow, providing contrast for the blue-stained bacteria unibas.chstainsfile.com. This differential staining helps in identifying different acidic groups within mucosubstances um.esnih.gov. Research has shown that the distribution and staining characteristics of mucosubstances can vary depending on the tissue and its physiological state researchgate.net. For example, studies on the alimentary tract of the grass snake used Alcian blue at different pH levels (1.0 and 2.5) to identify acid and sulfated acid mucins, in addition to using periodic acid–Schiff (PAS) for neutral mucins researchgate.net.

Polysaccharide Localization in Tissue Microenvironments

This compound contributes to the understanding of polysaccharide localization within specific tissue microenvironments researchgate.netresearchgate.net. By selectively staining acidic polysaccharides, researchers can visualize their distribution in various cellular and extracellular locations. For instance, Alcian stains have been used for the histochemical localization of acid and sulfated polysaccharides in algae, differentiating between sulfated and non-sulfated types in different algal structures unam.mxscribd.com. In renal tissue, sequential staining with Alcian blue at pH 0.5 and this compound at pH 2.5 allowed for a clear distinction between sulfated and non-sulfated polysaccharides in the glomerulus and Bowman's capsule ias.ac.inresearchgate.net. The glomerulus stained bright yellow, indicating non-sulfated material, while Bowman's capsule showed a greenish-blue color, suggesting a predominance of sulfated material with some non-sulfated polysaccharide ias.ac.inresearchgate.net. Special stains, including Alcian blue, are used in histopathology to visualize various tissue elements and entities based on chemical and biological interactions researchgate.net.

Developmental Biology Studies

This compound is a valuable tool in developmental biology, particularly for examining the formation and development of skeletal tissues.

Chondrogenesis and Osteogenesis Research

This compound is frequently used in conjunction with Alizarin red S to assess cartilage and bone development during chondrogenesis (cartilage formation) and osteogenesis (bone formation) clemson.edunih.govresearchgate.netfrontiersin.orgplos.orgfrontiersin.org. Alcian blue stains cartilage blue, while Alizarin red S stains ossified bone red clemson.eduresearchgate.netfrontiersin.orgplos.orgfrontiersin.org. This combined staining technique allows for the visualization and evaluation of the spatial and temporal progression of cartilage and bone formation in developing organisms or in in vitro differentiation studies clemson.eduresearchgate.netfrontiersin.orgplos.orgfrontiersin.org. Research using this method in zebrafish exposed to certain synthetic phenolic antioxidants showed differential effects on the length and distance of cartilage structures clemson.edu. Studies on chondrogenic differentiation of mesenchymal stem cells also employ Alcian blue staining to assess the presence of glycosaminoglycans, a key component of the chondrocyte extracellular matrix nih.govpeerj.commdpi.com.

Analysis of Cartilage-Associated Extracellular Matrix

This compound contributes to the analysis of the extracellular matrix specifically associated with cartilage stainsfile.comclemson.edubiorxiv.org. The cartilage ECM is rich in GAGs, and this compound, often as part of Alcian blue staining protocols, is used to visualize and quantify these components clemson.edupeerj.combiorxiv.orgnih.govresearchgate.net. Studies investigating chondrogenesis in cell cultures utilize Alcian blue staining to demonstrate the synthesis of the cartilage extracellular matrix peerj.comresearchgate.net. The intensity of Alcian blue staining can indicate the amount of glycosaminoglycans produced during chondrogenic differentiation nih.govpeerj.commdpi.com. Analysis of human articular cartilage ECM for tissue engineering applications has also utilized Alcian blue staining to confirm the preservation of sulfated glycosaminoglycan content after decellularization processes nih.gov.

Plant Biology Applications

In plant biology, staining techniques are crucial for visualizing and understanding the complex structures and compositions of plant tissues. This compound, and related Alcian dyes, have been employed in the study of plant cell walls, mucilage, and specific polysaccharide components like pectins.

Plant Cell Wall Component Staining and Differentiation

Staining methods are fundamental for the histochemical analysis of plant cell walls, which are primarily composed of polysaccharides. While Alcian blue is more commonly cited for staining acidic polysaccharides in plant cell walls, its staining properties, particularly its affinity for carboxylated polysaccharides, are relevant to understanding the potential applications or comparisons with this compound cenmed.comwikipedia.org. Alcian blue can stain dissociated acidic carboxyl groups of pectins and is used in acidic environments to narrow the spectrum of stainable acidic groups cenmed.comwikipedia.org. Alcian blue staining of plant cell walls can correspond to the staining of carboxyl-containing polysaccharides found in animal tissues suprabank.org. A staining method using Alcian green:safranin (AGS) can result in carbohydrates, including cell walls, appearing green, yellow, or blue, while other components like lignified walls stain red fishersci.com.

Mucilage Compositional Analysis in Plant Physiology

Plant mucilage, a complex polysaccharide mixture, plays various roles in plant physiology, including water retention and ion transport, particularly in response to stress conditions like salinity atamanchemicals.comnih.gov. The composition of mucilage can vary significantly between species and in response to environmental factors atamanchemicals.comnih.gov. In the analysis of extracellular mucilage produced by the unicellular red alga Rhodella, a very intense reaction with this compound was observed, indicating that the material is strongly carboxylated nih.gov. This suggests this compound can be a valuable tool for identifying and localizing highly carboxylated components within plant mucilage. Studies on Kosteletzkya virginica mucilage have utilized Alcian blue staining to reveal the presence of mucopolysaccharides in xylem vessels and as precipitates on the leaf surface under salt stress atamanchemicals.comnih.gov. The increase in rhamnose and uronic acid levels in stem mucilage of Kosteletzkya virginica under salinity suggests that pectic polysaccharides may be involved in ion fixation atamanchemicals.comnih.gov.

Research on Carboxylated Polysaccharides and Pectins

Carboxylated polysaccharides, including pectins, are major components of the plant cell wall matrix. Pectins are complex polysaccharides rich in galacturonic acid, a uronic acid, which contributes to their negative charge due to carboxyl groups. Alcian blue is known to stain acidic polysaccharides such as glycosaminoglycans and some types of mucopolysaccharides. Its ability to stain dissociated acidic carboxyl groups of pectins makes it a useful dye for studying these components cenmed.comwikipedia.org. Research using Alcian blue at different pH levels allows for the differentiation of various acidic mucosubstances, including hyaluronic acid and other acid glycoproteins, based on the acidity of their functional groups. While Alcian blue is frequently documented for this purpose, the intense staining of carboxylated material in Rhodella mucilage by this compound indicates its potential for similar applications in identifying and localizing carboxylated polysaccharides and pectins in other plant systems nih.gov.

Microbial Polysaccharide and Biofilm Research

Microbial communities often exist within biofilms, which are structured consortia embedded in an extracellular matrix composed largely of extracellular polymeric substances (EPS), including polysaccharides. This compound has found specific applications in the study of microbial structures, particularly in the context of diagnostic staining.

Detection and Localization of Specific Microbial Structures (e.g., H. pylori Mucins)

This compound is notably used in staining protocols for the detection and localization of Helicobacter pylori (H. pylori) in gastric tissue sections. The this compound-Toluidine Blue staining method is a popular non-silver technique for visualizing H. pylori. In this method, this compound specifically binds to previously oxidized mucins in the gastric tissue, staining them yellow. Subsequently, Toluidine blue is used to stain the bacteria (typically blue), cellular nuclei, and other structures, providing a strong contrast between the blue-stained bacteria and the yellow-stained foveolar mucins. This differential staining is crucial for identifying the presence and location of H. pylori within the gastric mucosa.

Neurobiological Investigations: Neurosecretory Material Detection

This compound has found application in neurobiological investigations, specifically in the detection of neurosecretory material. In studies involving the central nervous system of the pond snail Lymnaea stagnalis, the Alcian blue-Alcian yellow technique has been employed to study the anatomy of different neurosecretory cell types, including Dark Green Cells, Yellow Cells, and Yellow-green Cells. capes.gov.brubc.ca Using bright and dark field illumination, this staining method allows for the clear differentiation of Yellow Cells and Yellow-green Cells and their processes from the surrounding tissue, appearing bright yellow. ubc.ca Dark Green Cells, when stained with this technique and viewed under dark field, typically exhibit turquoise cell bodies with purple axons. ubc.ca This differential staining suggests that various neurosecretory materials may have differing affinities for the Alcian stains. ru.nl The technique has been instrumental in reconstructing the neuronal geometry of these cells and determining the likely destinations of their processes. capes.gov.brubc.ca

Comparative Histochemical Studies

This compound is frequently involved in comparative histochemical studies, often alongside or in contrast to other common histological dyes like Alcian blue and Toluidine blue.

Differentiation from Alcian Blue and Toluidine Blue

This compound, Alcian blue, and Toluidine blue are all cationic dyes used in histology, but they exhibit differences in their staining characteristics and affinities for various tissue components. Alcian blue is widely used to stain acidic polysaccharides such as glycosaminoglycans and mucopolysaccharides, typically resulting in a blue to bluish-green coloration of "Alcianophilic" tissues. wikipedia.org Alcian blue's selectivity for tissue substances is pH-dependent, and it forms insoluble complexes that are resistant to subsequent treatments. wikipedia.org this compound, while also a cationic dye, is a monoazo dye and stains similarly to Alcian blue in some contexts. stainsfile.comroche.com Toluidine blue is a basic thiazine (B8601807) metachromatic dye known for its high affinity for acidic tissue components, staining nucleic acids blue and polysaccharides purple, a phenomenon known as metachromasia. wikiwand.comamazonaws.com Unlike Alcian blue, Toluidine blue exhibits metachromasia, where it can stain certain highly charged substances (like heparin in mast cells or proteoglycans in cartilage) a different color (often red or purple) than the color of the dye itself. wikiwand.comamazonaws.com this compound does not typically exhibit this metachromatic property in the same way as Toluidine blue. amazonaws.com While Alcian blue and this compound share the characteristic of forming stable, insoluble complexes with target molecules, Toluidine blue can leak out from tissues and stain surrounding areas. wikipedia.orgnih.gov

Sequential and Combined Staining Techniques (e.g., this compound-Toluidine Blue, Alcian Blue-Alcian Yellow)

This compound is commonly used in sequential and combined staining techniques to achieve differential visualization of various tissue components and microorganisms.

A notable combined staining method is the this compound-Toluidine blue technique, frequently employed for the visualization of Helicobacter pylori in gastric tissue sections. roche.comsolmedialtd.combiognost.comhistoline.comdiapath.com In this method, this compound is applied first, specifically binding to previously oxidized mucins, staining them yellow. stainsfile.comroche.comsolmedialtd.combiognost.comhistoline.com Subsequently, Toluidine blue is used as a counterstain, coloring gastric bacteria (including H. pylori), cellular nuclei, and other structures typically in shades of blue or blue-black. stainsfile.comroche.comsolmedialtd.combiognost.comhistoline.com This sequence provides excellent contrast, with dark blue-stained bacteria clearly visible against a yellow mucin background. stainsfile.comsolmedialtd.combiognost.comhistoline.com This method is considered a popular non-silver staining technique for H. pylori. solmedialtd.combiognost.com

The Alcian blue-Alcian yellow technique has been utilized in neurobiological studies, as mentioned previously, to differentiate neurosecretory cell types based on their staining characteristics. capes.gov.brubc.caru.nl

Another combined stain involving Alcian blue and a yellow counterstain is the Alcian blue-Hematoxylin and Eosin-Metanil yellow (AB-H&E-MY) stain, used for diagnosing Barrett's esophagus. sigmaaldrich.comnewcomersupply.com In this technique, Alcian blue at pH 2.5 stains acidic mucopolysaccharides in goblet cells blue. sigmaaldrich.comnewcomersupply.com Hematoxylin stains nuclei, and Eosin stains cytoplasm and other tissue components. newcomersupply.com Metanil yellow serves as a counterstain, staining collagen yellow. sigmaaldrich.comnewcomersupply.com This combination helps distinguish intestinal metaplasia (characteristic of Barrett's esophagus) from gastric mucosa. sigmaaldrich.com While this method uses a yellow dye, it's important to note that Metanil yellow is distinct from this compound. sigmaaldrich.com

Evaluation of Staining Specificity and Efficiency Against Alternative Dyes

Studies have compared the specificity and efficiency of this compound-based staining methods against alternative dyes for specific applications. For the detection of H. pylori, the this compound-Toluidine blue method is considered a good alternative to Giemsa staining, offering clear visualization of bacteria against a contrasting yellow background. diapath.com Comparative studies evaluating different staining methods for H. pylori detection in gastric biopsy specimens have included the this compound-Toluidine blue method alongside techniques such as modified Giemsa, Warthin-Starry, Genta, Triple stain, and immunohistochemistry. medresearch.in While immunohistochemistry is often considered the "gold standard" for its high sensitivity and specificity, the this compound-Toluidine blue method remains a valuable and popular non-silver technique. solmedialtd.combiognost.commedresearch.in The choice of staining method can depend on factors such as cost, ease of performance, and the density of the organisms present in the tissue. medresearch.in

Chemical Synthesis and Stability Studies of Alcian Yellow and Derivatives

Research on Azo Dye Synthesis and Structural Modifications

Alcian Yellow is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings wikipedia.org. Research in azo dye synthesis focuses on controlling the diazotization and coupling reactions that form the azo linkage, as well as incorporating various functional groups to achieve desired spectral and staining characteristics. While specific detailed research on the synthesis of this compound itself is not extensively detailed in the provided results, the general principles of azo dye synthesis apply. The structure of this compound includes benzothiazole (B30560) rings and dimethylazanium (B1225679) (iminium) groups linked by methylene (B1212753) sulfanediyl and azo linkages nih.gov. The presence of hydrolyzable charged thiouronium side-chains is noted as a common feature with Alcian Blue, contributing to the stability of the final stained product wikipedia.org.

Structural modifications of azo dyes can involve altering the aromatic systems, the substituents on these rings, or the nature of the linking groups. Such modifications are typically aimed at tuning properties like color, solubility, lightfastness, and affinity for specific tissue components. For instance, the presence of electron-donating substituents can influence the color of anthraquinone (B42736) dyes, shifting it from yellow towards red, purple, or blue nih.gov. While not specifically about this compound, this illustrates how structural changes impact dye properties.

Design and Development of Alternative Dyes with Similar Staining Characteristics

The development of alternative dyes with staining characteristics similar to this compound is driven by factors such as availability, performance, and the need for differential staining in complex biological samples wikipedia.org. This compound is known for its ability to selectively stain acidic mucopolysaccharides and glycoproteins, often used in combination with other dyes like Alcian Blue or Toluidine Blue O for differential staining ontosight.aibiognost.com.

Alcian Blue, a phthalocyanine (B1677752) dye, shares with this compound the characteristic of having hydrolyzable charged thiouronium side-chains and exhibiting similar stability in stained products wikipedia.org. This shared feature likely contributes to their similar affinity for acidic tissue components.

Toluidine Blue O, a basic thiazine (B8601807) dye, is another dye used in combination with this compound, particularly for the rapid detection of Helicobacter pylori biognost.comdiapath.comunibas.ch. In this application, this compound stains gastric mucins yellow, while Toluidine Blue O counterstains the bacteria blue, making them visible against the yellow background diapath.comroche.comstainsfile.com. This combined use highlights the complementary staining properties sought in alternative or co-applied dyes.

The design of such alternative or complementary dyes often involves understanding the chemical basis of this compound's selectivity – its interaction with acidic mucins ontosight.ai. This interaction is attributed to its chemical structure and the presence of cationic charges ontosight.ai. Developing new dyes with similar staining profiles would likely involve synthesizing compounds with comparable charge distribution and molecular architecture that allows for specific binding to acidic polysaccharide structures.

Chemical Stability of this compound in Staining Solutions and Biological Media

The chemical stability of this compound is crucial for its effectiveness and reliability as a staining agent. This compound is generally considered chemically stable under standard ambient conditions of storage and use biognost.comdcfinechemicals.com. It is typically stored in a tightly closed original package at room temperature, in dry conditions, and away from direct sunlight biognost.com.

Factors Affecting Dye Precipitation and Degradation

While this compound is reported as stable, factors can influence the stability of dye solutions, potentially leading to precipitation or degradation. For Alcian Blue, a related dye, some batches have shown instability in solutions at pH 5.6 and above, precipitating in less than 24 hours wikipedia.org. Acidic solutions of Alcian Blue are often stable for some years, but solutions with a precipitate should be discarded wikipedia.org. Although specific data for this compound's precipitation behavior at varying pH are not detailed in the provided snippets, the chemical similarity to Alcian Blue suggests that pH could be a factor influencing its solution stability.

General factors affecting the degradation of dyes, particularly azo dyes, can include exposure to light, heat, oxidizing agents, and incompatible materials chemos.denih.govdcfinechemicals.comcancerdiagnostics.com. For instance, this compound should be kept away from sources of ignition, heat, open flame, strong oxidizers, strong acids, and strong bases to prevent instability or hazardous reactions dcfinechemicals.comcancerdiagnostics.com. The photocatalytic degradation of Alcian Blue 8 GX, a cationic copper phthalocyanine dye, has been investigated, showing that factors like catalyst concentration, pH, and the presence of oxidizing agents can influence the degradation rate researchgate.net. While this compound is an azo dye and not a phthalocyanine, environmental factors like light and the presence of reactive species can potentially affect its stability in solution over time.

The preparation method of the staining solution can also play a role. For example, a 1% solution of this compound dye is prepared by diluting the powder in a 3% alcoholic solution of acetic acid biognost.com. Filtering the solution before use is recommended, which suggests that some level of undissolved material or potential for precipitation might exist depending on the preparation and storage conditions biognost.com. Working solutions of related stains, like Toluidine Blue used in conjunction with this compound, may have limited stability (e.g., stable for one month) avantik-us.com.

Stability of Stained Products in Tissues

The stability of the stained product in tissues is a critical aspect of a histological stain's utility. This compound, in common with Alcian Blue, is noted for the similar stability of its final stained product wikipedia.org. This stability means that once the dye has bound to the target tissue components, the resulting coloration is resistant to subsequent processing steps or environmental factors that might otherwise lead to destaining or fading.

In staining protocols combining this compound with other dyes, such as Toluidine Blue for Helicobacter pylori, the this compound stain on gastric mucins forms an insoluble compound that is not affected by the subsequent application of the Toluidine Blue solution stainsfile.commedicalexpo.combio-optica.it. This indicates good stability of the this compound-mucin complex within the tissue matrix during the staining procedure itself.

While detailed long-term stability studies of this compound stained tissues are not provided in the search results, the comparison to Alcian Blue, known for forming insoluble complexes that withstand harsh subsequent treatment, suggests that this compound stained tissues would also exhibit good durability wikipedia.org. The stability of stained products in tissues is influenced by the strength of the chemical interaction between the dye and the tissue component, as well as the resistance of the dye-tissue complex to the chemicals and conditions encountered during post-staining processing and storage.

Future Directions in Alcian Yellow Research

Development of Advanced Molecular Probes Based on Alcian Yellow's Binding Characteristics

The selective binding of this compound to acidic polysaccharides presents opportunities for developing novel molecular probes. By chemically modifying the this compound structure, researchers can create targeted probes with enhanced specificity and affinity for particular types of mucins or glycosaminoglycans (GAGs). This could involve conjugating this compound to fluorescent tags, nanoparticles, or antibodies to enable targeted visualization or delivery in complex biological environments. For example, probes could be designed to specifically target sulfated GAGs, which play crucial roles in various physiological and pathological processes, including inflammation and cancer progression. amtsibiu.ronih.govwikipedia.org Such advanced probes could facilitate live-cell imaging of mucin dynamics, enable the isolation of specific cell populations based on their mucin profiles, or serve as components in targeted drug delivery systems.

Integration with Multi-Omics Approaches for Correlative Histochemical Analysis

Integrating this compound staining with multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful avenue for correlative analysis. biorxiv.orgnih.gov By staining tissue sections with this compound to highlight specific mucin or GAG distributions, researchers can then correlate these spatial patterns with molecular data obtained from the same or serial sections. frontiersin.orgru.nl This can be achieved by techniques like spatial transcriptomics or mass spectrometry imaging, which provide molecular profiles with spatial resolution. biorxiv.org For instance, correlating this compound staining intensity in a specific tissue region with the expression levels of genes involved in mucin synthesis or modification could reveal the molecular pathways underlying observed histochemical changes. This integrated approach can provide a more comprehensive understanding of the interplay between cellular composition, molecular profiles, and the extracellular matrix in both health and disease. nih.gov

Enhancing Quantitative Histochemical Analysis through Machine Learning and Artificial Intelligence

Traditional histochemical analysis often relies on subjective visual assessment. Future research will increasingly focus on enhancing the quantitative analysis of this compound staining through the application of machine learning (ML) and artificial intelligence (AI) algorithms. nih.gov Digital pathology, combined with ML/AI, can enable automated segmentation of stained areas, precise quantification of staining intensity, and identification of subtle patterns that may not be discernible by the human eye. nih.govmdpi.com For example, ML models can be trained to quantify the percentage of tissue area stained with this compound, correlate staining patterns with disease severity, or even predict clinical outcomes based on the characteristics of mucin distribution. frontiersin.orgmdpi.com This quantitative approach provides objective and reproducible data, which is essential for robust research findings and potential clinical applications. nih.gov

Exploration of Novel Applications in Emerging Fields of Biology and Biomedical Science

Beyond its traditional uses in visualizing mucins and GAGs, this compound holds potential for novel applications in emerging fields of biology and biomedical science. atu.ieedgehill.ac.ukethz.ch This could include its use in studying the role of mucins in the microbiome, investigating the properties of hydrogels and biomaterials, or developing diagnostic tools for various diseases. For example, researchers could explore how this compound interacts with microbial biofilms, potentially leading to new methods for detecting or disrupting pathogenic communities. Its ability to bind to acidic polysaccharides could also be harnessed in the design and characterization of biomaterials for tissue engineering or drug delivery, where the properties of the extracellular matrix are critical. Furthermore, variations in mucin and GAG expression are associated with numerous diseases, suggesting that this compound-based assays or probes could be developed as diagnostic markers or tools for monitoring disease progression.

Q & A

Q. What is the chemical basis of Alcian yellow staining, and how does it differ from other cationic dyes like Alcian blue?

this compound (a quaternary ammonium dye) binds to anionic groups in acidic mucopolysaccharides via electrostatic interactions. Unlike Alcian blue, which has a higher affinity for sulfated glycans, this compound is often used in sequential or combined staining protocols (e.g., with Alcian blue) to differentiate sialomucins (carboxylated) from sulfomucins . Methodologically, pH adjustments (e.g., pH 1.0 vs. pH 2.5) are critical for specificity, as lower pH enhances selectivity for strongly acidic groups like sulfates .

Q. How should researchers standardize this compound staining protocols for consistent histological results?

Key variables include:

- Fixation : Neutral buffered formalin or ethanol-based fixatives preserve mucin integrity better than alternatives (e.g., Bouin’s fluid) .

- pH optimization : Use pH 2.5 to target carboxylated sialomucins or pH 1.0 for sulfated mucins .

- Counterstaining : Pair with naphthol yellow (for protein localization) or periodic acid–Schiff (PAS) to distinguish neutral vs. acidic glycans . Include positive controls (e.g., intestinal goblet cells) and validate with enzymatic digestion (e.g., hyaluronidase for hyaluronic acid) .

Q. What are the primary applications of this compound in biomedical research?

- Mucin characterization : Differentiates sialomucins (blue with Alcian blue) from sulfomucins (yellow) in gastrointestinal and respiratory tissues .

- Neurosecretory studies : Identifies secretory granules in invertebrate models (e.g., Lymnaea stagnalis snails) under osmotic stress .

- Pathological diagnostics : Used in combination with H&E and Metanil Yellow for Barrett’s esophagus detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound staining intensity across tissue sections?

Discrepancies may arise from:

- Fixation artifacts : Ethanol fixation preserves smaller mucin vesicles better than formalin, altering stain penetration .

- Tissue heterogeneity : Regions with mixed mucin types (e.g., intestinal crypts vs. surface epithelium) require multiplex staining (e.g., this compound + PAS) .

- Environmental variables : In live models (e.g., snails), osmotic stress reduces neurosecretory material, decreasing stainable granules . Solution : Quantify staining area and intensity using ImageJ macros, normalizing to control regions (e.g., non-secretory cells) .

Q. What experimental designs are optimal for studying mucin dynamics using this compound in disease models?

- Longitudinal studies : Track mucin shifts in colitis models (e.g., DSS-induced) by staining serial colon sections and correlating with inflammation biomarkers (e.g., N6-etheno-2'-deoxyadenosine) .

- Co-staining protocols : Combine with immunofluorescence (e.g., anti-MUC2 antibodies) to validate specificity .

- Quantitative thresholds : Define “positive” staining using pixel intensity thresholds (e.g., ≥2-fold over background) .

Q. How does this compound interact with other histochemical dyes, and what methodological precautions are needed?

- Interference risks : Metanil Yellow (used in Barrett’s esophagus protocols) may mask this compound if applied sequentially. Use sequential rinses in 1% acetic acid to prevent crossover .

- Sequential staining order : Alcian blue (pH 2.5) → this compound (pH 1.0) improves differentiation of sulfated vs. carboxylated groups .

- Artifact mitigation : Avoid over-oxidation (e.g., prolonged exposure to periodic acid), which degrades mucins and causes false negatives .

Q. What are the limitations of this compound in quantifying mucin content, and how can they be addressed?

- Limitations :

- Subjectivity in manual scoring (e.g., goblet cell enumeration) .

- Poor specificity in tissues with mixed mucin types (e.g., respiratory epithelia) .

- Solutions :

- Automated image analysis (e.g., QuPath software) for area-intensity metrics .

- Validate with HPLC or mass spectrometry to correlate staining with glycosaminoglycan composition .

Methodological Optimization Questions

Q. How can researchers adapt this compound protocols for non-traditional model organisms (e.g., invertebrates)?

- Tissue preprocessing : For mollusks (e.g., Lymnaea stagnalis), extend fixation to 24–48 hours due to high mucin density .

- Stain modification : Increase dye concentration (e.g., 2.4% this compound) and incubation time (30–45 minutes) for thick sections .

- Environmental controls : Monitor osmotic conditions (e.g., ion concentrations) that alter secretory activity and stainability .

Q. What advanced statistical approaches are suitable for analyzing this compound staining data in multi-group experiments?

- Multivariate analysis : Use ANOVA with post-hoc tests (e.g., Sidak’s) to compare staining intensity across treatment groups .

- Correlation matrices : Link mucin metrics (e.g., sulfomucin:sialomucin ratio) to clinical endpoints (e.g., inflammation scores) using Spearman’s rank .

- Machine learning : Train classifiers to detect staining patterns in high-throughput screens (e.g., whole-slide imaging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.